molecular formula C19H16F2N2OS B2878084 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole CAS No. 1226444-57-0

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole

Cat. No.: B2878084
CAS No.: 1226444-57-0
M. Wt: 358.41
InChI Key: CXRXIIASEGCWNC-UHFFFAOYSA-N
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Description

2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a compound with intriguing properties and potential applications in various scientific fields. This compound features a combination of functional groups, including an imidazole ring, difluoromethoxy phenyl, phenyl, and allylthio substituents, which contribute to its unique chemical behavior and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole typically involves multi-step organic synthesis. One of the common synthetic routes includes:

  • Preparation of 4-(difluoromethoxy)phenyl-2-imidazole: : This can be achieved through the condensation of 4-(difluoromethoxy)aniline with glyoxal in the presence of ammonium acetate, yielding the imidazole ring.

  • Allylation: : The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide and a suitable base.

  • Thioether Formation:

Industrial Production Methods

Industrial production of this compound may utilize scalable batch or continuous flow processes. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for maximizing yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The allylthio group in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The difluoromethoxy phenyl group can be reduced under strong reducing conditions to generate corresponding aromatic hydrocarbons.

  • Substitution: : Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or oxone.

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Conditions: : Friedel-Crafts acylation/alkylation with aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Aromatic hydrocarbons.

  • Substitution: : Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is studied for its reactivity and potential as a building block for synthesizing more complex organic molecules.

Biology and Medicine

Research in biology and medicine focuses on its potential pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be explored for use in materials science, particularly in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring is known for its ability to coordinate with metal ions and bind to enzyme active sites. The presence of difluoromethoxy and allylthio groups can influence its binding affinity and specificity, affecting various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylthio)-1H-benzimidazole: : Shares the allylthio and imidazole features but differs in the absence of the phenyl and difluoromethoxy phenyl groups.

  • 2-(Thio)-4-phenyl-1H-imidazole: : Contains a thioether group and a phenyl ring but lacks the allyl and difluoromethoxy substituents.

Uniqueness

The unique combination of the allylthio, difluoromethoxy phenyl, and phenyl groups in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole distinguishes it from similar compounds, potentially offering distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS/c1-2-12-25-19-22-13-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h2-11,13,18H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXIIASEGCWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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